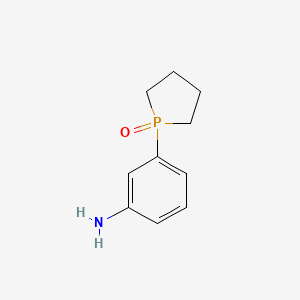
3-(1-Oxo-1lambda5-phospholan-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Oxo-1lambda5-phospholan-1-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as Phospholaniline and has a molecular formula of C6H7NO2P. It is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Bioconjugation Applications
One area of application for compounds related to aniline derivatives is in bioconjugation. Aniline and its derivatives are known to catalyze the oxime ligation reaction, a key process in bioconjugation under physiological conditions. Rashidian et al. (2013) discovered a catalyst, m-phenylenediamine (mPDA), which is more efficient than aniline for oxime ligation and hydrazone-oxime exchange, crucial for protein labeling and modification. This suggests that compounds with aniline functionalities could play a significant role in enhancing bioconjugation techniques, possibly including "3-(1-Oxo-1lambda5-phospholan-1-yl)aniline" for specific applications (Rashidian et al., 2013).
Electrocatalysis and Conductive Polymers
Aniline derivatives are also significant in the synthesis of conductive polymers. Gómez-Romero et al. (1997) discussed the oxidative polymerization of aniline and pyrrole by phosphomolybdic acid, leading to the in situ formation of hybrid organic-inorganic materials. These materials combine the conductivity of polymers with the electroactivity of inorganic clusters, suggesting that "this compound" could potentially be involved in creating new conductive materials or electrocatalysts (Gómez-Romero et al., 1997).
Corrosion Inhibition
Compounds with aniline functionalities have been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized an aniline derivative that showed efficient inhibition of corrosion in mild steel. This highlights the potential of aniline derivatives, including "this compound", in applications requiring corrosion resistance or as additives in materials designed to prevent corrosion (Daoud et al., 2014).
Advanced Oxidation Processes
The application of aniline derivatives in advanced oxidation processes (AOPs) for water treatment is another area of interest. Yuan et al. (2019) explored the Fe(III)-S(IV) system for the oxidation of aniline, indicating the relevance of aniline derivatives in environmental remediation technologies. This suggests that "this compound" might be useful in studies focused on the degradation of organic pollutants or the development of new AOPs (Yuan et al., 2019).
Propiedades
IUPAC Name |
3-(1-oxo-1λ5-phospholan-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NOP/c11-9-4-3-5-10(8-9)13(12)6-1-2-7-13/h3-5,8H,1-2,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWADDDRYIVACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)
![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)
![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)
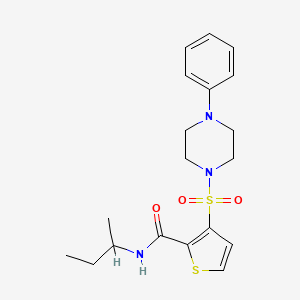
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)
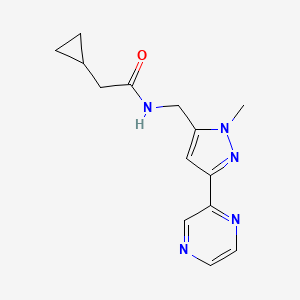
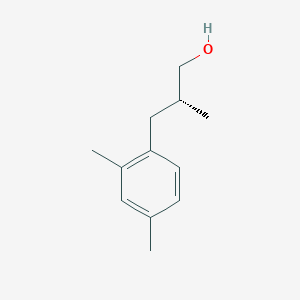
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
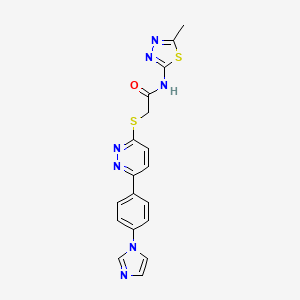
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)
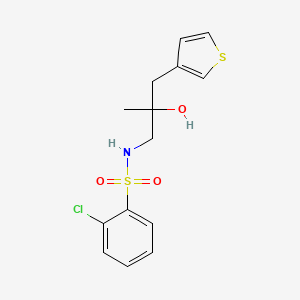
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)